4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with N-substituted isatins in the presence of a base such as sodium methoxide in methanol . The reaction is carried out under reflux conditions to facilitate the formation of the pyrazolopyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl or aryl groups into the pyrazolopyrimidine ring.
Scientific Research Applications
4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: The compound’s derivatives are explored for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: A closely related compound with similar structural features.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another related compound with additional triazole ring.
Uniqueness
4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its unique reactivity and potential therapeutic applications.
Properties
CAS No. |
5334-53-2 |
---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-methoxy-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H8N4O/c1-11-6-5(3-10-11)7(12-2)9-4-8-6/h3-4H,1-2H3 |
InChI Key |
XBCWBPFCXQJNMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)OC |
Origin of Product |
United States |
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